tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
tert-Butyl 4-oxo-1-oxa-8-azaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H21NO4 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes an oxo group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and spirocyclic structure allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both an oxo group and a tert-butyl ester. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)4-9-17-13/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXERLBFKDLTNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782622-45-0 | |
Record name | tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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